Silver difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver difluoroacetate is an organofluorine compound with the chemical formula CF₂COOAg It is a silver salt of difluoroacetic acid and is known for its applications in organic synthesis, particularly in the formation of carbon-fluorine bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver difluoroacetate can be synthesized through the reaction of silver oxide (Ag₂O) with difluoroacetic acid (CF₂HCOOH). The reaction typically proceeds as follows: [ \text{Ag}_2\text{O} + 2 \text{CF}_2\text{HCOOH} \rightarrow 2 \text{CF}_2\text{COOAg} + \text{H}_2\text{O} ] This reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Silver difluoroacetate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidative decarboxylation reactions, where the difluoroacetate group is converted to a difluoromethyl group.
Substitution: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Common Reagents and Conditions:
Oxidative Decarboxylation: This reaction often requires the presence of oxidizing agents such as silver(I) salts and is typically carried out under mild conditions.
Substitution Reactions: These reactions may involve reagents like alkyl halides or acyl chlorides and are usually conducted in organic solvents.
Major Products:
Difluoromethylated Compounds: These are the primary products of oxidative decarboxylation reactions involving this compound.
Substituted Organic Molecules: Products of substitution reactions where the difluoroacetate group replaces other functional groups in the molecule.
Scientific Research Applications
Silver difluoroacetate has several applications in scientific research:
Mechanism of Action
The mechanism by which silver difluoroacetate exerts its effects involves the formation of reactive intermediates, such as difluoromethyl radicals, during oxidative decarboxylation reactions. These intermediates can then participate in various chemical transformations, leading to the formation of new carbon-fluorine bonds . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrates and the reaction conditions.
Comparison with Similar Compounds
Silver trifluoroacetate (CF₃COOAg): Used in similar applications but involves trifluoromethyl groups instead of difluoromethyl groups.
Silver acetate (CH₃COOAg): Commonly used in organic synthesis but lacks the fluorine atoms present in silver difluoroacetate.
Uniqueness: this compound is unique due to its ability to introduce difluoromethyl groups into organic molecules, which can significantly alter the chemical and biological properties of the resulting compounds. This makes it a valuable reagent in the synthesis of fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .
Properties
CAS No. |
383-88-0 |
---|---|
Molecular Formula |
C2HAgF2O2 |
Molecular Weight |
202.89 g/mol |
IUPAC Name |
silver;2,2-difluoroacetate |
InChI |
InChI=1S/C2H2F2O2.Ag/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |
InChI Key |
TXZRZVPDNWCKTC-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])(F)F.[Ag+] |
Related CAS |
381-73-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.